

# Cellular Thermal Shift Assay (CETSA®): A Guide to Quantifying Target Engagement

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## Compound of Interest

Compound Name: *Thalidomide-5-NH-PEG3-NH2 hydrochloride*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to assess the engagement of a ligand, such as a small molecule inhibitor, with its target protein within the native cellular environment.[1][2] The principle underpinning CETSA is the ligand-induced thermal stabilization of the target protein.[3] Upon binding to its ligand, a protein's resistance to heat-induced denaturation increases.[3] This change in thermal stability can be quantified to confirm direct interaction between a drug and its intended target in intact cells or tissue samples, providing a crucial link between drug exposure and biological effect.[4][5]

This document provides detailed application notes and experimental protocols for performing CETSA to determine target engagement, tailored for researchers, scientists, and professionals in the field of drug development.

## Principle of CETSA

When cells or cell lysates are subjected to a temperature gradient, proteins begin to denature and aggregate as their melting temperature ( $T_m$ ) is reached.[6] Ligand-bound proteins are thermodynamically stabilized, resulting in a higher  $T_m$  compared to their unbound state.[1] In a typical CETSA experiment, the soluble protein fraction is separated from the aggregated

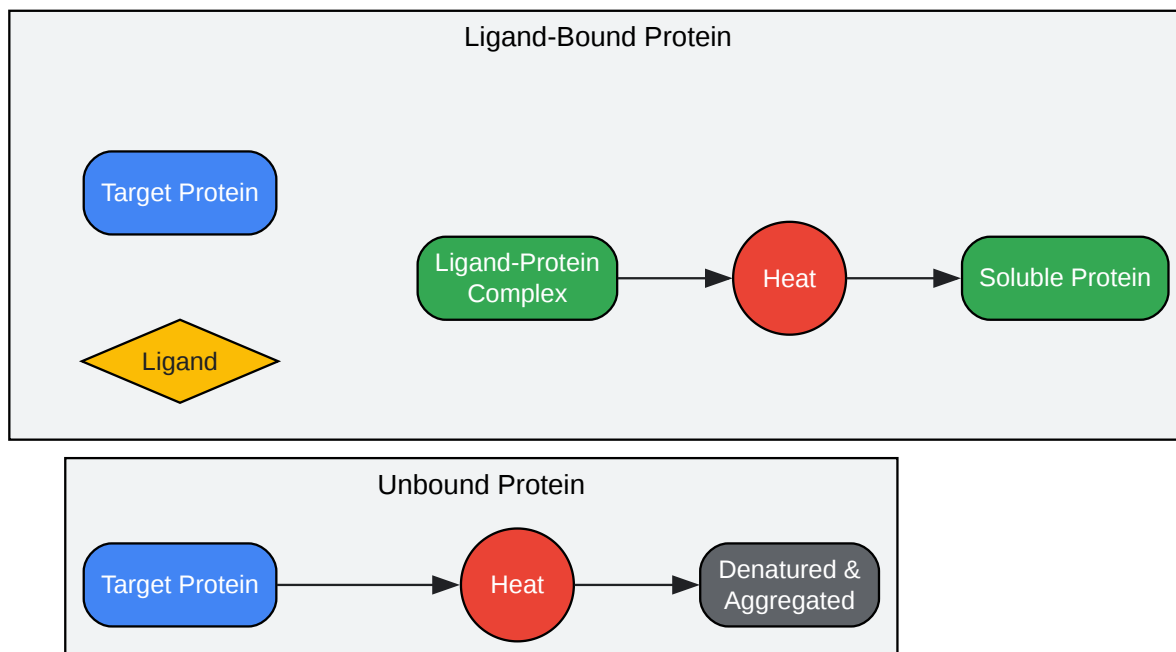
fraction after heat treatment. The amount of the target protein remaining in the soluble fraction is then quantified, commonly by Western blotting or mass spectrometry.[5] A shift in the melting curve to a higher temperature in the presence of a compound is indicative of target engagement.[6]

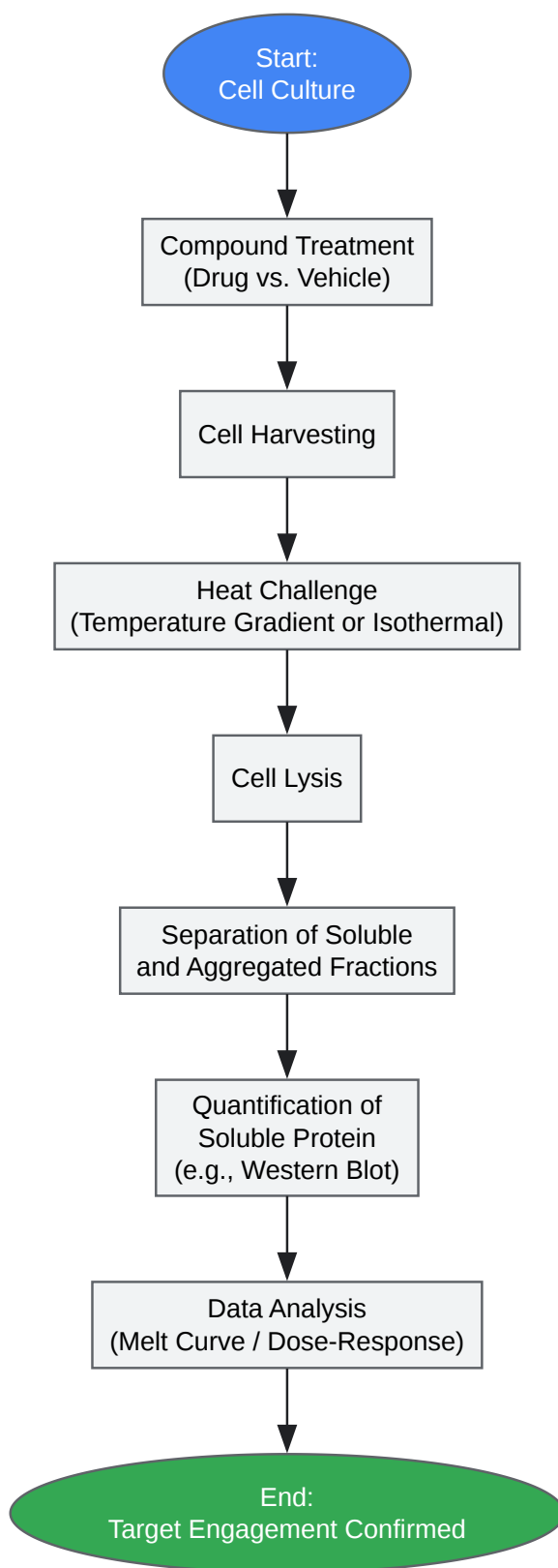
## Key CETSA Formats

There are two primary experimental formats for CETSA:

- **Melt Curve (Thermal Shift) Assay:** This format is used to determine the change in the melting temperature ( $\Delta T_m$ ) of a target protein upon ligand binding.[2] Cells are treated with a fixed, typically saturating, concentration of the test compound and a vehicle control. Aliquots are then heated across a range of temperatures.[7] The resulting data is plotted as the percentage of soluble protein versus temperature to generate a melting curve. The  $T_m$  is the temperature at which 50% of the protein is denatured.[7] A positive  $\Delta T_m$  ( $T_m$  with compound -  $T_m$  with vehicle) indicates stabilization and target engagement.
- **Isothermal Dose-Response (ITDR) Assay:** This format is used to determine the potency of a compound in stabilizing its target at a single, constant temperature.[8] This allows for the calculation of the half-maximal effective concentration ( $EC_{50}$ ), which represents the compound concentration required to achieve 50% of the maximal stabilizing effect. For ITDR experiments, a single temperature is chosen from the melt curve data, typically a temperature that results in significant but not complete denaturation of the target protein in the absence of the ligand.[8]

## Diagrams of Experimental Workflows and Principles





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